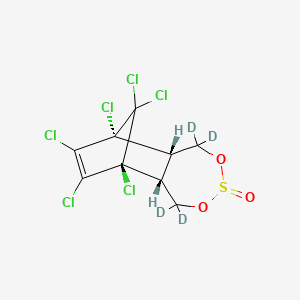

alpha-Endosulfan D4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alpha-Endosulfan D4 is a useful research compound. Its molecular formula is C9H6Cl6O3S and its molecular weight is 410.928. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Endosulfan, including its isomers such as Endosulfan-I-D4, is a broad-spectrum organochlorine pesticide . It is designed to selectively affect pests without causing harm to non-target organisms . Achieving absolute specificity in biological systems is a persisting challenge . Endosulfan is known to be a potential endocrine disruptor .

Mode of Action

Endosulfan’s mode of action involves inducing DNA damage that triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends . This damage is primarily induced via the production of reactive oxygen species (ROS) . Extensive sequencing analyses showed increased length and frequency of deletions catalyzed by lungs and testes upon Endosulfan treatment .

Biochemical Pathways

Endosulfan affects several biochemical pathways. It induces ROS-mediated DNA damage in cells, which triggers a DNA damage response . While the classical Non-Homologous End Joining (NHEJ) pathway is altered and up-regulated, deletion and mutation-prone Microhomology-Mediated End Joining (MMEJ) is favored, most likely due to differential protein expression .

Result of Action

Endosulfan’s action results in several molecular and cellular effects. Apart from reducing fertility levels in male animals, it induces DNA damage . It also causes a higher degree of degeneration in the reproductive organ of Swiss albino mice . In testis of Endosulfan treated mice, there is significant damage and reduction in the tissue of seminiferous tubules and primordial germ cells .

生化学分析

Biochemical Properties

Endosulfan-I-D4 interacts with various enzymes, proteins, and other biomolecules. It has been shown to cause DNA damage that triggers a compromised DNA damage response leading to undesirable processing of broken DNA ends . This suggests that Endosulfan-I-D4 may interact with DNA repair enzymes and proteins involved in the DNA damage response.

Cellular Effects

Endosulfan-I-D4 has been shown to have significant effects on various types of cells and cellular processes. It reduces fertility levels in male animals and induces DNA damage that triggers compromised DNA damage response . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Endosulfan-I-D4 involves its interaction with DNA, leading to DNA damage. This damage triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends . This suggests that Endosulfan-I-D4 may bind to DNA and interfere with the normal functioning of DNA repair enzymes.

Temporal Effects in Laboratory Settings

Endosulfan-I-D4 shows changes in its effects over time in laboratory settings. After 20 days of experiment, endosulfan isomers removal efficiencies were increased to 89.24–97.62 % through bioremediation . This suggests that Endosulfan-I-D4 may have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Endosulfan-I-D4 vary with different dosages in animal models. It has been shown to reduce fertility levels in male animals and induce DNA damage . High doses of Endosulfan-I-D4 can lead to significant reproductive damage in both male and female Swiss albino mice groups .

Metabolic Pathways

Endosulfan-I-D4 is involved in several metabolic pathways. It has been shown to affect amino acid metabolism, energy metabolism, and lipid metabolism . This suggests that Endosulfan-I-D4 may interact with enzymes or cofactors involved in these metabolic pathways.

Transport and Distribution

Endosulfan-I-D4 is transported and distributed within cells and tissues. It has a significant degree of persistence in several environmental compartments, such as the atmosphere, sediments, and water . This suggests that Endosulfan-I-D4 may interact with transporters or binding proteins and affect its localization or accumulation.

生物活性

Alpha-Endosulfan D4 is a significant isomer of endosulfan, a widely used organochlorine pesticide. This article delves into its biological activity, focusing on its toxicological effects, metabolic pathways, and environmental impacts based on diverse research studies.

Alpha-Endosulfan (C9H6Cl6O3S) is characterized by its cream to brown solid form, often appearing as crystals or flakes. It has a distinctive turpentine-like odor and is part of a class of compounds known for their neurotoxic properties. The structure of alpha-endosulfan includes multiple chlorine atoms, contributing to its persistent nature in the environment.

Toxicological Effects

The biological activity of this compound is primarily linked to its neurotoxic effects. Studies have shown that it can cause significant alterations in neurological functions due to its action as a central nervous system (CNS) stimulant. The following table summarizes key toxicological findings from various studies:

Metabolism and Excretion

Alpha-endosulfan undergoes extensive metabolism in mammals, primarily through the formation of endosulfan sulfate and diol metabolites. Research indicates that:

- Absorption : Approximately 60-70% absorption occurs from the gastrointestinal tract after oral administration.

- Excretion : Most metabolites are excreted in feces, with only trace amounts detected in urine. For example, after a single dose of 4 mg/kg, 85% was excreted within 120 hours .

The following table illustrates the metabolic pathways and tissue distribution of alpha-endosulfan:

| Metabolite | Detected In | Concentration (ppm) |

|---|---|---|

| Endosulfan sulfate | Liver, fat, kidneys | Up to 1.1 in liver |

| Diol metabolite | Urine | Trace amounts |

| Residues | Spleen, lungs | Varies by study |

Environmental Impact

Alpha-endosulfan is recognized for its persistence in the environment and potential for bioaccumulation. Studies have shown that it can travel long distances through air and water, affecting remote ecosystems such as the Arctic. The compound has been detected in various biota with notable bioaccumulation factors:

- Bioaccumulation : High levels found in zooplankton and fish species; factors exceeding 103 to 107 .

- Ecotoxicity : Significant reproductive and developmental effects observed in non-target organisms, including birds and aquatic life .

Case Studies

A review of case studies highlights the implications of alpha-endosulfan on both human health and environmental safety:

- Human Health Risks : Acute exposure has shown elevated risks among agricultural workers handling endosulfan products, with children being particularly vulnerable due to higher dietary exposure estimates .

- Ecological Assessments : Long-term monitoring has revealed persistent residues in sediments and biota across various ecosystems, raising concerns about ongoing use and regulatory measures .

特性

IUPAC Name |

(1S,2R,8S,9R)-1,9,10,11,12,12-hexachloro-3,3,7,7-tetradeuterio-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19?/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYMFSUJUZBWLH-WWUWEAHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]2[C@@H]([C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)C(OS(=O)O1)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。